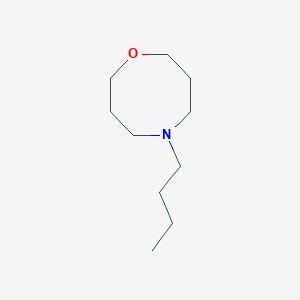

2H-1,5-Oxazocine, 5-butylhexahydro-

Description

2H-1,5-Oxazocine, 5-butylhexahydro- is an eight-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure. The "hexahydro" designation indicates partial saturation, reducing ring strain compared to fully unsaturated analogs. The butyl substituent at position 5 introduces steric bulk and lipophilicity, which can influence solubility, reactivity, and biological activity.

Properties

CAS No. |

61999-54-0 |

|---|---|

Molecular Formula |

C10H21NO |

Molecular Weight |

171.28 g/mol |

IUPAC Name |

5-butyl-1,5-oxazocane |

InChI |

InChI=1S/C10H21NO/c1-2-3-6-11-7-4-9-12-10-5-8-11/h2-10H2,1H3 |

InChI Key |

FPRMGQYTQSDNMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1CCCOCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5-Oxazocine, 5-butylhexahydro- can be achieved through several methods. One common approach involves the inter- and intramolecular heterocyclization of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine and 2-aminobenzylalcohol in the presence of triethylamine in a mixture of chloroform and dimethylformamide. This reaction is followed by amination with secondary amines .

Industrial Production Methods

Industrial production methods for 2H-1,5-Oxazocine, 5-butylhexahydro- typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2H-1,5-Oxazocine, 5-butylhexahydro- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazocine derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .

Scientific Research Applications

2H-1,5-Oxazocine, 5-butylhexahydro- has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as pain relief and anti-inflammatory effects.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 2H-1,5-Oxazocine, 5-butylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Hexahydro-2H-1,5-Oxazocine (CAS 107261-17-6)

Structural Differences: Lacks the 5-butyl substituent. Molecular Formula: C₆H₁₃NO vs. C₁₀H₂₁NO (target compound). Key Properties:

- Lower molecular weight and lipophilicity due to absence of the butyl group.

- Applications: Serves as a precursor for derivatives with tailored pharmacological properties .

2,6-Methano-4H-1,4-Benzoxazocine (CAS 318-81-0)

Structural Differences: Features a fused benzene ring and a methano bridge, creating a rigid, planar structure. Molecular Formula: C₁₁H₉NO vs. C₁₀H₂₁NO (target compound). Key Properties:

- Higher melting point and lower solubility in nonpolar solvents due to rigidity. Applications: Investigated in materials science for its rigid scaffold .

Benzoxazin Derivatives (e.g., Compound A and B from )

Structural Differences : Six-membered oxazine ring vs. eight-membered oxazocine.

Key Properties :

- Smaller ring size reduces conformational flexibility but increases strain in oxazocines.

- Benzoxazin derivatives like Compound A exhibit α2C-AR agonist activity but poor brain penetration due to polarity .

Pharmacological Implications : The butyl group in 5-butylhexahydro-2H-1,5-oxazocine may enhance blood-brain barrier permeability compared to benzoxazins, though this requires empirical validation.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : Larger oxazocine rings require specialized cyclization techniques compared to benzoxazins or triazoles (e.g., thiocarbohydrazide fusion for triazoles in ) .

- Biological Activity : The butyl group may enhance lipophilicity, making 5-butylhexahydro-2H-1,5-oxazocine a candidate for central nervous system targets, unlike peripherally restricted benzoxazins .

- Thermodynamic Stability : Saturated oxazocines exhibit lower ring strain than unsaturated analogs, favoring stability in physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.